(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
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Overview
Description
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
The synthesis of (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions.
Introduction of the ethoxyethyl group: This step involves the alkylation of the benzo[d]thiazole core with 2-bromoethyl ethyl ether in the presence of a base such as potassium carbonate.
Formation of the carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride, to form the carboxamide group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or methoxy groups can be replaced by other nucleophiles such as halides or amines.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes .
Scientific Research Applications
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electron-rich structure and good thermal stability.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industrial Applications: It is explored as a corrosion inhibitor for metals, providing protection against oxidative damage in harsh environments
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, causing oxidative stress and apoptosis in cancer cells
Comparison with Similar Compounds
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide can be compared with other benzo[d]thiazole derivatives such as:
Benzo[d]thiazole-2-thiol: Known for its antimicrobial properties and use as a corrosion inhibitor.
Benzo[d]thiazole-2-amine: Studied for its anticancer and anti-inflammatory activities.
Benzo[d]thiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, enhancing its biological activity and stability .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-28-10-9-24-14-11-15(26-2)16(27-3)12-18(14)30-21(24)23-19(25)20-22-13-7-5-6-8-17(13)29-20/h5-8,11-12H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZBOQRUFOJJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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